molecular formula C27H39NO B14294788 (E)-1-(4-Butoxyphenyl)-N-(4-decylphenyl)methanimine CAS No. 121067-68-3

(E)-1-(4-Butoxyphenyl)-N-(4-decylphenyl)methanimine

Katalognummer: B14294788
CAS-Nummer: 121067-68-3
Molekulargewicht: 393.6 g/mol
InChI-Schlüssel: JMODODFEFNPNIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(4-Butoxyphenyl)-N-(4-decylphenyl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Butoxyphenyl)-N-(4-decylphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst such as an acid or base. For example, the reaction between 4-butoxybenzaldehyde and 4-decylaniline in the presence of an acid catalyst can yield the desired imine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification methods such as recrystallization or chromatography are also crucial in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(4-Butoxyphenyl)-N-(4-decylphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the imine can yield the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Could be explored for its pharmacological properties.

    Industry: Possible use in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of (E)-1-(4-Butoxyphenyl)-N-(4-decylphenyl)methanimine would depend on its specific application. Generally, imines can act as intermediates in various biochemical pathways. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme inhibition or receptor binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-1-(4-Methoxyphenyl)-N-(4-decylphenyl)methanimine
  • (E)-1-(4-Butoxyphenyl)-N-(4-hexylphenyl)methanimine
  • (E)-1-(4-Butoxyphenyl)-N-(4-octylphenyl)methanimine

Uniqueness

(E)-1-(4-Butoxyphenyl)-N-(4-decylphenyl)methanimine is unique due to its specific combination of butoxy and decyl groups, which can influence its chemical reactivity and potential applications. The length of the alkyl chains and the presence of the butoxy group can affect its solubility, stability, and interaction with other molecules.

Eigenschaften

CAS-Nummer

121067-68-3

Molekularformel

C27H39NO

Molekulargewicht

393.6 g/mol

IUPAC-Name

1-(4-butoxyphenyl)-N-(4-decylphenyl)methanimine

InChI

InChI=1S/C27H39NO/c1-3-5-7-8-9-10-11-12-13-24-14-18-26(19-15-24)28-23-25-16-20-27(21-17-25)29-22-6-4-2/h14-21,23H,3-13,22H2,1-2H3

InChI-Schlüssel

JMODODFEFNPNIW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.